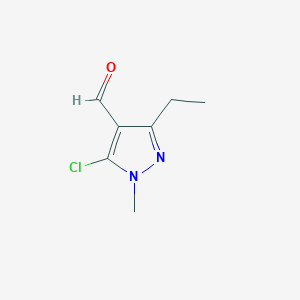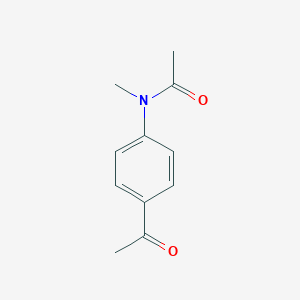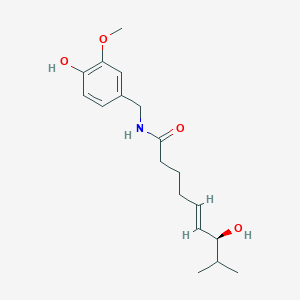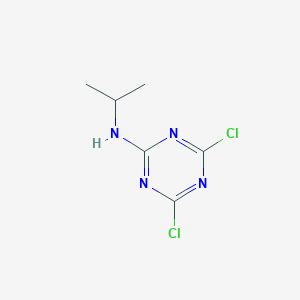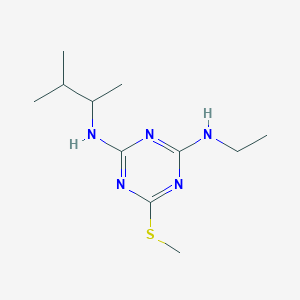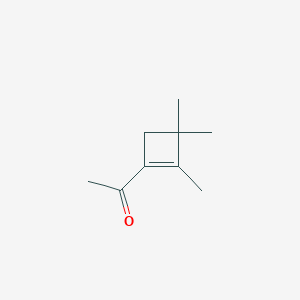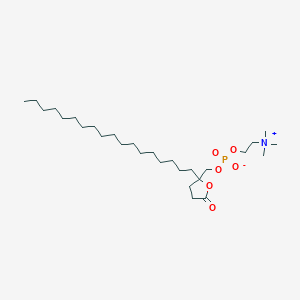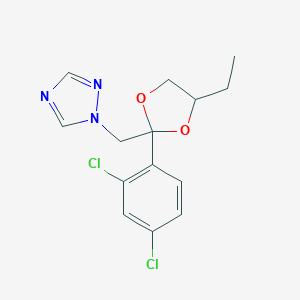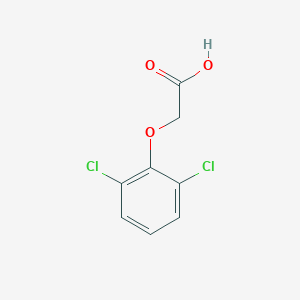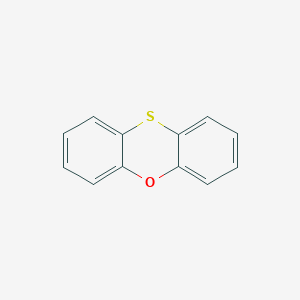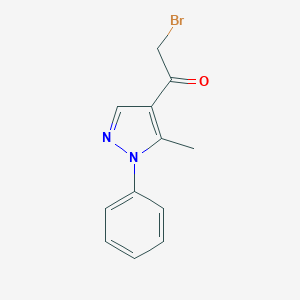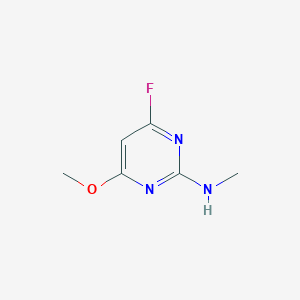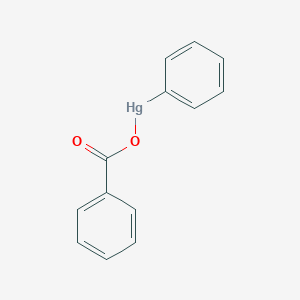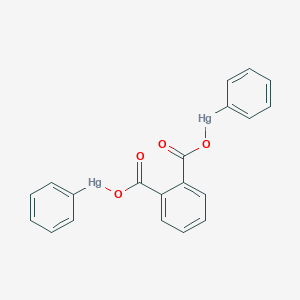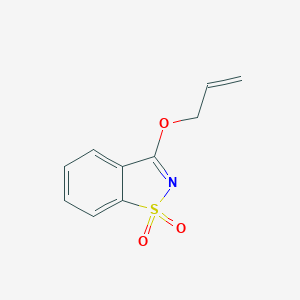
普罗贝纳唑
描述
Probenazole is a member of the class of 1,2-benzothiazoles that is 1,2-benzothiazole 1,1-dioxide substituted at position 3 by an allyloxy group. It is a fungicide used to control rice blast. It has a role as a plant activator and an antifungal agrochemical .
Synthesis Analysis
Probenazole synthesis involves the removal of potassium chloride by filtration, and then controlling the temperature not to exceed 100 degrees. The excess allyl alcohol is distilled off. The residue is cooled to 0 degrees to obtain probenazole . In addition, probenazole has been found to induce systemic-acquired resistance (SAR) in plants through enhanced accumulation of salicylic acid (SA). Plants synthesize SA by either a pathway that uses phenylalanine as substrate or another that involves isochorismate .
Molecular Structure Analysis
The molecular formula of Probenazole is C10H9NO3S. Its molecular weight is 223.25. The percent composition is C 53.80%, H 4.06%, N 6.27%, O 21.50%, S 14.37% .
Chemical Reactions Analysis
Probenazole application significantly affects the metabolic profile of rice seedlings, and the effect is proportionally leveraged with the increase of probenazole concentration. Probenazole resulted in a change of 54 metabolites. Salicylic acid, γ-aminobutyrate, shikimate and several other primary metabolites related to plant resistance were significantly up-regulated and some metabolites such as phenylalanine, valine and proline were down-regulated in probenazole-treated seedlings .
Physical And Chemical Properties Analysis
Probenazole appears as a solid in its physical state. It is a crystalline solid .
科学研究应用
Plant Defense Activator
- Scientific Field : Plant Pathology
- Summary of Application : Probenazole (PBZ) is known as a plant activator, specifically activating systemic acquired resistance (SAR) in plants. It has been widely used against rice blast by Japanese farmers since 1975 .
- Methods of Application : PBZ is applied to the plants, and it activates the plant defense systems. The study of PBZ’s mode of action has helped clarify how rice plant defense systems function .
- Results or Outcomes : Studies suggest that PBZ is not only an essential protectant for rice cultivation, but also a useful probe in research into plant defense mechanisms .
Metabolic Mechanism of Plant Defense
- Scientific Field : Plant Metabolomics
- Summary of Application : Probenazole is used to investigate the metabolic mechanism of plant defense against rice blast induced by Probenazole .
- Methods of Application : Rice seedlings were treated with Probenazole at 15 days post emergence, and non-treated plants were used for the control. The plants were infected with M. grisea 5 days after chemical treatment and incubated in a greenhouse .
- Results or Outcomes : Probenazole application significantly affected the metabolic profile of rice seedlings. Probenazole resulted in a change of 54 metabolites. Salicylic acid, γ-aminobutyrate, shikimate and several other primary metabolites related to plant resistance were significantly up-regulated .
Broad Spectrum Plant Defense
- Scientific Field : Plant Pathology
- Summary of Application : PBZ treatment protects monocotyledonous and dicotyledonous plants from infection by a broad range of pathogens, including bacteria, as well as blast fungus (Magnaporthe grisea) .
- Methods of Application : The specific methods of application are not detailed in the source, but it is likely that PBZ is applied to the plants in a similar manner to the first application .
- Results or Outcomes : The specific results or outcomes are not detailed in the source, but it is likely that the application of PBZ results in a broad spectrum of plant defense against various pathogens .
Plant Defense Activator
- Scientific Field : Plant Pathology
- Summary of Application : Probenazole (PBZ) is known as a plant activator, specifically activating systemic acquired resistance (SAR) in plants. It has been widely used against rice blast by Japanese farmers since 1975 .
- Methods of Application : PBZ is applied to the plants, and it activates the plant defense systems. The study of PBZ’s mode of action has helped clarify how rice plant defense systems function .
- Results or Outcomes : Studies suggest that PBZ is not only an essential protectant for rice cultivation, but also a useful probe in research into plant defense mechanisms .
Metabolic Mechanism of Plant Defense
- Scientific Field : Plant Metabolomics
- Summary of Application : Probenazole is used to investigate the metabolic mechanism of plant defense against rice blast induced by Probenazole .
- Methods of Application : Rice seedlings were treated with Probenazole at 15 days post emergence, and non-treated plants were used for the control. The plants were infected with M. grisea 5 days after chemical treatment and incubated in a greenhouse .
- Results or Outcomes : Probenazole application significantly affected the metabolic profile of rice seedlings. Probenazole resulted in a change of 54 metabolites. Salicylic acid, γ-aminobutyrate, shikimate and several other primary metabolites related to plant resistance were significantly up-regulated .
Broad Spectrum Plant Defense
- Scientific Field : Plant Pathology
- Summary of Application : PBZ treatment protects monocotyledonous and dicotyledonous plants from infection by a broad range of pathogens, including bacteria, as well as blast fungus (Magnaporthe grisea) .
- Methods of Application : The specific methods of application are not detailed in the source, but it is likely that PBZ is applied to the plants in a similar manner to the first application .
- Results or Outcomes : The specific results or outcomes are not detailed in the source, but it is likely that the application of PBZ results in a broad spectrum of plant defense against various pathogens .
Plant Defense Activator
- Scientific Field : Plant Pathology
- Summary of Application : Probenazole (PBZ) is known as a plant activator, specifically activating systemic acquired resistance (SAR) in plants. It has been widely used against rice blast by Japanese farmers since 1975 .
- Methods of Application : PBZ is applied to the plants, and it activates the plant defense systems. The study of PBZ’s mode of action has helped clarify how rice plant defense systems function .
- Results or Outcomes : Studies suggest that PBZ is not only an essential protectant for rice cultivation, but also a useful probe in research into plant defense mechanisms .
Metabolic Mechanism of Plant Defense
- Scientific Field : Plant Metabolomics
- Summary of Application : Probenazole is used to investigate the metabolic mechanism of plant defense against rice blast induced by Probenazole .
- Methods of Application : Rice seedlings were treated with Probenazole at 15 days post emergence, and non-treated plants were used for the control. The plants were infected with M. grisea 5 days after chemical treatment and incubated in a greenhouse .
- Results or Outcomes : Probenazole application significantly affected the metabolic profile of rice seedlings. Probenazole resulted in a change of 54 metabolites. Salicylic acid, γ-aminobutyrate, shikimate and several other primary metabolites related to plant resistance were significantly up-regulated .
Broad Spectrum Plant Defense
- Scientific Field : Plant Pathology
- Summary of Application : PBZ treatment protects monocotyledonous and dicotyledonous plants from infection by a broad range of pathogens, including bacteria, as well as blast fungus (Magnaporthe grisea) .
- Methods of Application : The specific methods of application are not detailed in the source, but it is likely that PBZ is applied to the plants in a similar manner to the first application .
- Results or Outcomes : The specific results or outcomes are not detailed in the source, but it is likely that the application of PBZ results in a broad spectrum of plant defense against various pathogens .
安全和危害
When handling Probenazole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
Probenazole has been widely used for controlling rice blast primarily by inducing disease resistance of the plant. Future research could focus on investigating the mechanism of induced plant defense and the metabolic pathway of rice seedlings induced by probenazole treatment regarding the resistance to M. grisea infection .
属性
IUPAC Name |
3-prop-2-enoxy-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-2-7-14-10-8-5-3-4-6-9(8)15(12,13)11-10/h2-6H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHIPMZEDGBUCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NS(=O)(=O)C2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058048 | |
| Record name | Probenazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Probenazole | |
CAS RN |
27605-76-1 | |
| Record name | Probenazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27605-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Probenazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027605761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Probenazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Benzisothiazole, 3-(2-propen-1-yloxy)-, 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROBENAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGB5BLX49H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



